Azido-PEG10-acid is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Chemical Reactions Analysis
2.2. Chemical Reactions Analysis: Similar to section 1.4., the azido group enables bioorthogonal click reactions and Staudinger ligations for introducing various labels or functionalities. [, , , , , , ]
Applications
Activity-Based Protein Profiling (ABPP): Azido-PEG10-acid can be incorporated into activity-based probes to study enzyme activity in complex biological samples. [, ] This application allows for identifying and characterizing enzyme targets for drug development.
Metabolic Labeling: Introduction of Azido-PEG10-acid-modified sugars or lipids into cells enables tracking their metabolic fate and studying metabolic pathways. [, , , ]
Photoaffinity Labeling: The azido group can be converted into a highly reactive nitrene upon UV irradiation, enabling the identification of protein-ligand interactions and binding sites. [, , ]
Material Sciences
3.2. Chemical Reactions Analysis: The azido and carboxylic acid groups offer diverse functionalities for polymerization reactions and post-polymerization modifications. [, ]
8-Azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid (Kdo-N3) is an azido analog of 3-Deoxy-d-manno-oct-2-ulosonic acid (Kdo), an essential component of lipopolysaccharides (LPS) found in Gram-negative bacteria. Kdo-N3 is used as a chemical reporter for metabolic labeling of LPS in bacteria, enabling studies of LPS biosynthesis, transport, and assembly. [, , ]
Relevance:
3′-Azido-3′-Deoxythymidine (AZT)
Compound Description:
3′-Azido-3′-Deoxythymidine (AZT), also known as Zidovudine, is a nucleoside analog used as an antiviral drug for treating HIV infection. [, , , ] It acts as a chain terminator of viral DNA synthesis by inhibiting the HIV-1 reverse transcriptase enzyme. [] AZT is metabolized in the liver primarily to its inactive glucuronide form, GAZT, by uridine-5′-diphospho-glucuronosyltransferase (UGT) enzymes. []
Relevance:
5-Azido-indole-3-acetic acid (5-azido-IAA)
Compound Description:
5-Azido-indole-3-acetic acid (5-azido-IAA) is a photoaffinity analog of the plant hormone indole-3-acetic acid (IAA). [, ] It is used to identify and study auxin-binding proteins in plants, providing insights into auxin signaling pathways and plant growth regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Azd8418 is under investigation in clinical trial NCT01027234 (This Study Will Assess the Safety and Tolerability of AZD8418 After Single Increasing Oral Doses).
AZD8542 is an antagonist of Smoothened (SMO), with potential as an oncology therapeutic. It is a novel Hedgehog (Hh) pathway antagonist on tumor progression with an emphasis on the role of the stroma compartment.
AZD8529 is under investigation in clinical trial NCT00921804 (Study to Assess the Efficacy, Safety, and Tolerability of AZD8529 in Adult Schizophrenia Patients).
AZD-8529 is a a positive allosteric modulator at the mGluR2 receptor. AZD8529 decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys. AZD8529 potentiated agonist-induced activation of mGluR2 in the membrane-binding assay and in primate cortex, hippocampus, and striatum. In monkeys, AZD8529 decreased nicotine self-administration at doses (.3-3 mg/kg) that did not affect food self-administration. AZD8529 also reduced nicotine priming- and cue-induced reinstatement of nicotine seeking after extinction of the drug-reinforced responding. In rats, AZD8529 decreased nicotine-induced accumbens dopamine release. The positive allosteric modulators of metabotropic glutamate receptor 2 should be considered for relapse prevention.
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.
AZD8926 is a potent and selective GSK3β inhibitor (glycogen synthase kinase-3β). AZD8926 has potential for treating several CNS disorders, such as Alzheimer’s disease (AD), schizophrenia, and chronic as well as acute neurodegenerative diseases.
AZD-8848 is under investigation in clinical trial NCT01818869 (To Assess the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Multiple Doses AZD8848 in Healthy Subjects).
PI3Kalpha Inhibitor AZD8835 is an orally bioavailable inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA), with potential antineoplastic activity. PI3K alpha inhibitor AZD8835 selectively binds to and inhibits PIK3CA and its mutated forms, in the PI3K/Akt (protein kinase B) /mammalian target of rapamycin (mTOR) pathway. This results in both apoptosis and growth inhibition in PIK3CA-expressing tumor cells. By specifically targeting PIK3CA, this agent may be more efficacious and less toxic than pan-PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is often found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to chemo- and radio-therapy. PIK3CA, one of the most frequently mutated oncogenes, encodes the p110-alpha catalytic subunit of the class I PI3K.